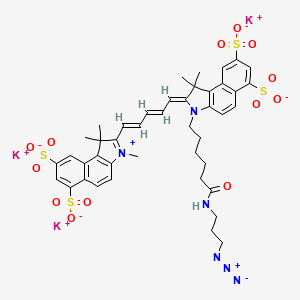
Sulfo-Cyanine5.5 azide (tripotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine5.5 azide (tripotassium) is a near-infrared (NIR) fluorescent dye that is azide-functionalized. It is known for its strong fluorescence properties with an excitation wavelength of 678 nm and an emission wavelength of 694 nm . This compound is widely used in various scientific research applications, particularly in the field of bioorthogonal chemistry due to its ability to undergo click chemistry reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 azide (tripotassium) is synthesized through a series of chemical reactions that introduce the azide functional group into the Sulfo-Cyanine5.5 dye. The synthesis typically involves the following steps:
Synthesis of Sulfo-Cyanine5.5: The base dye is synthesized by reacting appropriate cyanine dye precursors under controlled conditions.
Industrial Production Methods
Industrial production of Sulfo-Cyanine5.5 azide (tripotassium) involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine5.5 azide (tripotassium) primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of Sulfo-Cyanine5.5 reacting with terminal alkynes in the presence of a copper (I) catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with cycloalkynes.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are conjugates of Sulfo-Cyanine5.5 azide with various biomolecules or synthetic molecules, which are used for labeling and imaging applications .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine5.5 azide (tripotassium) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine5.5 azide (tripotassium) involves its ability to undergo click chemistry reactions, which allows it to form stable covalent bonds with target molecules. The azide group reacts with alkyne or cycloalkyne groups, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfo-Cyanine3 azide
- Sulfo-Cyanine5 azide
- Sulfo-Cyanine7 azide
Uniqueness
Sulfo-Cyanine5.5 azide (tripotassium) is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background fluorescence compared to other cyanine dyes. Its high water solubility and hydrophilicity also minimize non-specific binding, making it highly suitable for biological applications .
Propiedades
Fórmula molecular |
C43H45K3N6O13S4 |
|---|---|
Peso molecular |
1099.4 g/mol |
Nombre IUPAC |
tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C43H48N6O13S4.3K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;;;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
Clave InChI |
YOOZOTITSRQEGL-UHFFFAOYSA-K |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















